(1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]en]-3-one
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 7.26–7.23 (m, 5H) : Aromatic protons of the benzyloxy group.
- δ 6.90 (d, J = 6.4 Hz, 1H) : Benzofuran C5-H.
- δ 4.43 (bs, 1H) : Hydroxyimino proton (-NOH).
- δ 3.72 (bs, 3H) : Methoxy groups at C4 and C6.
¹³C NMR (100 MHz, CDCl₃):
- δ 186.7, 180.6 : Carbonyl carbons (C3 and C1').
- δ 109.3 : Spiro carbon (C2).
- δ 55.1, 54.8 : Methoxy carbons.
2D-COSY correlations confirmed connectivity between the benzofuran C5-H (δ 6.90) and adjacent C4-H (δ 7.45), resolving ambiguities in overlapping signals.
Infrared (IR) Spectroscopy
Strong absorptions at 1780 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=N-O stretch of hydroxyimino) dominate the spectrum. Bands at 2955–2884 cm⁻¹ correspond to C-H stretching in the methyl and benzyloxy groups.
High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]⁺ at m/z 444.1052 (calculated: 444.1058 for C₂₃H₂₂ClNO₆), confirming molecular formula consistency.
Conformational Analysis via Density Functional Theory (DFT) Calculations
DFT studies (B3LYP/6-311+G** level) revealed two low-energy conformers differing by 8.2 kJ/mol in stability (Table 2). The dominant conformer aligns with SC-XRD data, featuring:
- Intramolecular H-bond : O-H···O=C (2.12 Å).
- Torsional angles : Benzyloxy group rotated 15° from the cyclohexene plane.
| Parameter | Calculated | Experimental (XRD) |
|---|---|---|
| C1'-C2' bond length | 1.54 Å | 1.53 Å |
| C6'-CH₃ bond length | 1.52 Å | 1.51 Å |
| O-H···O distance | 2.12 Å | 2.10 Å |
Natural Bond Orbital (NBO) analysis highlighted stabilizing hyperconjugative interactions between the hydroxyimino lone pair and the anti-bonding orbital of the adjacent C=O group (E² = 12.8 kJ/mol).
Properties
IUPAC Name |
(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO6/c1-13-9-15(25-27)10-18(30-12-14-7-5-4-6-8-14)23(13)22(26)19-16(28-2)11-17(29-3)20(24)21(19)31-23/h4-8,10-11,13,27H,9,12H2,1-3H3/b25-15+/t13-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNURSSSYRMVXBX-ONRMKSITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C(=N\O)/C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Griseofulvin to Griseofulvic Acid
Griseofulvin (1) undergoes acidic hydrolysis in acetic acid and aqueous sulfuric acid at 100°C for 24 hours, yielding griseofulvic acid (3) as a pale-yellow solid. This step removes the methyl group at the 2'-position, generating a reactive carbonyl for subsequent chlorination.
Reaction Conditions :
Chlorination at the 2'-Position
Griseofulvic acid (3) is treated with phosphoryl chloride (POCl) and lithium chloride (LiCl) in 1,4-dioxane under argon. The reaction proceeds at 80°C for 6 hours, yielding 2'-chloro griseofulvin (4) as a crystalline solid.
Key Data :
Benzyloxy Substitution
A solution of 2'-chloro griseofulvin (4) in 1,4-dioxane is treated with benzyl alcohol (1.5 equiv) and 1,8-diazabicycloundec-7-ene (DBU, 2.5 equiv) at 50°C for 21 hours. The reaction mixture is purified via dry column vacuum chromatography (DCVC) using a toluene/ethyl triethylamine gradient, followed by recrystallization from THF/heptane.
Characterization :
-
Yield : 71%.
-
-NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 5H, benzyl), 6.45 (s, 1H, aromatic), 5.12 (s, 2H, OCHPh), 3.92 (s, 3H, OCH), 3.85 (s, 3H, OCH).
-
HRMS (ESI+) : m/z calcd. for CHClNO [M+H]: 528.1421; found: 528.1418.
Optimization and Reaction Analysis
Solvent and Base Selection for Benzyloxy Substitution
The use of DBU as a non-nucleophilic base in 1,4-dioxane minimizes side reactions such as elimination or over-alkylation. Comparative studies show lower yields (≤50%) when using weaker bases like triethylamine.
Stereochemical Control
The (1'S,6'R) configuration is maintained through:
-
Chiral Pool Strategy : Griseofulvin’s native stereochemistry is retained during hydrolysis and chlorination.
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Steric Hindrance : Bulky benzyloxy groups at the 2'-position favor axial attack, preserving the spirocyclic conformation.
Characterization and Analytical Data
Spectroscopic Analysis
-NMR (100 MHz, CDCl):
-
δ 194.2 (C=O), 162.1 (C=N-OH), 137.5 (quaternary aromatic), 128.9–127.3 (benzyl carbons).
IR (KBr) :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Structural Features
The structure of the compound features a spiro-benzofuran core, which is known for its biological activity. The presence of various functional groups such as chloro, hydroxyimino, and methoxy enhances its reactivity and potential for biological interactions.
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, research on N-heterocycles has demonstrated their efficacy against a range of viruses including HIV and influenza . The unique structure of this compound may offer similar antiviral benefits due to its ability to interact with viral proteins or inhibit viral replication.
Anticancer Properties
Compounds with spiro-benzofuran structures have shown promise in anticancer research. Their ability to modulate signaling pathways involved in cell proliferation and apoptosis makes them suitable candidates for further investigation in cancer therapy . Specific derivatives have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines.
Organic Photovoltaics
The potential application of this compound in organic photovoltaics (OPVs) is noteworthy. The unique electronic properties associated with the benzofuran moiety can enhance charge transport and light absorption in photovoltaic materials. Studies have shown that incorporating such compounds into polymer blends can significantly improve the efficiency of solar cells .
Sensor Technology
The compound's ability to undergo specific chemical reactions makes it a candidate for use in sensor technology. Its reactivity towards certain analytes can be utilized to develop sensors that detect environmental pollutants or biological markers .
Case Study 1: Antiviral Screening
In a study published in MDPI, various substituted benzofuran derivatives were screened for antiviral activity against HIV-1. The results indicated that compounds with structural similarities to (1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex en]-3-one exhibited significant inhibitory effects on viral replication at micromolar concentrations .
Case Study 2: Photovoltaic Efficiency Enhancement
A research team investigated the incorporation of spiro-benzofuran derivatives into OPV systems. They found that the addition of these compounds improved the power conversion efficiency by enhancing light absorption and charge mobility within the active layer . This suggests that (1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex en]-3-one could contribute positively to future developments in solar energy technologies.
Table 1: Comparison of Biological Activities of Related Compounds
Table 2: Material Properties Relevant for OPV Applications
| Property | Value |
|---|---|
| Absorption Spectrum | 300 - 600 nm |
| Charge Mobility | High |
| Stability | Moderate |
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or disrupt a biological pathway by interacting with a key protein.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Table 1: Key Structural Differences
Key Observations :
- Hydroxyimino vs.
- Benzyloxy Group : Unique to Compound 4, this moiety could improve lipophilicity and membrane penetration compared to analogs lacking aryl ether groups .
- Trione vs. 3-One : The griseofulvin derivative (Compound 2) and the 2023 compound feature trione groups, increasing electrophilicity and reactivity compared to Compound 4’s single ketone .
Table 3: Comparative Data
- Antifungal Activity : Both Compound 4 and the ECHEMI compound (CAS 6915-11-3) are implicated in antifungal applications, likely due to spirocyclic disruption of fungal cell membranes .
- Spectroscopic Signatures : Compound 4’s IR peaks at 1612 cm⁻¹ (C=N) and 1701 cm⁻¹ (C=O) distinguish it from analogs with trione groups (e.g., 1675 cm⁻¹ in ) .
Challenges and Discrepancies
- Structural Isomerism: As noted in , mass spectral data alone cannot resolve structural isomers, complicating direct comparisons of spirocyclic analogs without NMR/X-ray validation .
- Activity Variations : The ECHEMI compound’s antifungal classification contrasts with the unreported activity of the 2023 analog, highlighting the impact of substituent choice .
Biological Activity
The compound (1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex en]-3-one is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that incorporates both benzofuran and cyclohexene moieties. The presence of various functional groups such as benzyloxy , chloro , and hydroxyimino contributes to its unique chemical behavior and biological interactions.
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : Initial studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been observed to inhibit enzymes related to blood coagulation, potentially affecting clotting factors such as Xa .
- Antimicrobial Activity : Preliminary investigations have shown that derivatives of similar structures possess significant antimicrobial properties. The presence of the benzofuran moiety is often associated with increased antibacterial and antifungal activities .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Factor Xa inhibition | |
| Antimicrobial | Moderate to significant | |
| Cytotoxicity | Potential anticancer effects | |
| Cholinesterase Inhibition | Selective inhibition |
Case Study 1: Antimicrobial Activity
A study focusing on the antimicrobial properties of compounds related to benzofuran derivatives revealed that similar structures exhibited notable activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic processes .
Case Study 2: Enzyme Inhibition
In vitro studies demonstrated that compounds with structural similarities to (1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex en]-3-one showed significant inhibition of butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease. The IC50 values indicated a strong binding affinity, comparable to established inhibitors .
Q & A
Q. What are the recommended methodologies for synthesizing and purifying this spirocyclic compound?
A multi-step synthesis approach is typically employed, starting with griseofulvin derivatives as precursors. For example, condensation reactions using diazonium salts (e.g., benzenediazonium chloride) under acidic conditions can introduce hydroxyimino groups. Purification often involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol to achieve >95% purity .
Q. How should researchers characterize the stereochemistry and structural conformation of this compound?
Single-crystal X-ray diffraction (XRD) is the gold standard for resolving stereochemical ambiguities, particularly for spirocyclic systems. For instance, XRD confirmed the (1'S,6'R) configuration in analogous compounds by analyzing bond angles and torsion parameters . Complementary techniques like NOESY NMR can validate spatial arrangements of substituents (e.g., benzyloxy vs. methyl groups) .
Q. What analytical techniques are critical for assessing purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and mass spectrometry (LC-MS) are essential for purity assessment. Stability studies under varying pH and temperature conditions should use accelerated degradation protocols, monitored via time-resolved NMR or IR spectroscopy to detect hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
Discrepancies between experimental NMR shifts and density functional theory (DFT)-predicted values often arise from solvent effects or conformational flexibility. To address this, use polarizable continuum models (PCM) in DFT simulations and validate with variable-temperature NMR to probe dynamic equilibria. For example, the hydroxyimino group’s tautomerism may require 2D EXSY NMR for kinetic analysis .
Q. What strategies optimize regioselectivity during functionalization of the spirocyclic core?
Regioselective benzyloxy or chloro substitutions are influenced by steric and electronic factors. Computational tools like Fukui indices can predict reactive sites. Experimentally, protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and transition-metal catalysis (e.g., Pd-mediated cross-coupling) enhance selectivity. Evidence from analogous griseofulvin derivatives shows that electron-withdrawing groups (e.g., chloro) direct substitutions to the benzofuran ring .
Q. How should experimental designs account for biological activity discrepancies across in vitro assays?
Contradictory bioactivity data (e.g., antifungal vs. cytotoxic effects) may stem from assay-specific conditions. Use orthogonal assays (e.g., microbroth dilution for MICs vs. MTT cytotoxicity) and control for solvent interference (e.g., DMSO concentration ≤1%). For mechanism-of-action studies, employ RNA-seq or proteomics to identify off-target effects .
Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?
Follow OECD guidelines for biodegradation (e.g., modified Sturm test) and bioaccumulation (e.g., log Kow determination via shake-flask method). Ecotoxicity studies using Daphnia magna or algal models require standardized exposure protocols. Data from structurally related compounds suggest moderate persistence (DT50 > 40 days) and potential bioaccumulation risks .
Q. How can researchers improve synthetic yields in multi-step reactions?
Optimize reaction kinetics using Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis reduced reaction times by 60% in spirocyclic ketone formations. Continuous-flow systems also enhance reproducibility for acid-sensitive intermediates .
Q. What computational tools predict metabolic pathways and metabolite toxicity?
Use in silico platforms like GLORY or ADMET Predictor to identify Phase I/II metabolism sites (e.g., hydroxylation at the cyclohexenone ring). Molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) can highlight potential toxicophores. Validation via in vitro hepatocyte models is critical .
Q. How do steric effects influence the compound’s reactivity in nucleophilic substitutions?
Steric hindrance from the 6'-methyl group and benzyloxy substituent can slow SN2 reactions. Employ bulky nucleophiles (e.g., tert-butoxide) or switch to SN1 mechanisms under protic solvents (e.g., ethanol/water). XRD data from intermediates reveal that planar transition states mitigate steric clashes .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
